molecular formula C16H31Cl3F6N2O2 B12347289 Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride

Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride

Cat. No.: B12347289
M. Wt: 503.8 g/mol
InChI Key: HZDXTSFNDPNTSU-UHFFFAOYSA-N
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Description

Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride is a biochemical compound used primarily in proteomics research. It is characterized by the presence of trifluoroethoxy groups attached to a cyclohexane ring, which is further linked to an amine group. The compound is typically available in its trihydrochloride form, which enhances its solubility and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkylamines .

Scientific Research Applications

Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with proteins and enzymes, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride is unique due to its cyclohexane core structure, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in specific research applications .

Properties

Molecular Formula

C16H31Cl3F6N2O2

Molecular Weight

503.8 g/mol

IUPAC Name

4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine;trihydrochloride

InChI

InChI=1S/2C8H14F3NO.3ClH/c2*9-8(10,11)5-13-7-3-1-6(12)2-4-7;;;/h2*6-7H,1-5,12H2;3*1H

InChI Key

HZDXTSFNDPNTSU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)OCC(F)(F)F.C1CC(CCC1N)OCC(F)(F)F.Cl.Cl.Cl

Origin of Product

United States

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